4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline
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Overview
Description
4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a trifluoromethyl group and a propoxyethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 2-propoxyethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the propoxyethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group and the propoxyethoxy group influence the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The propoxyethoxy group may influence the compound’s binding affinity to its targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline
- 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline
- 4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline
Uniqueness
4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline is unique due to the specific combination of the propoxyethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16F3NO2 |
---|---|
Molecular Weight |
263.26 g/mol |
IUPAC Name |
4-(2-propoxyethoxy)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H16F3NO2/c1-2-5-17-6-7-18-9-3-4-11(16)10(8-9)12(13,14)15/h3-4,8H,2,5-7,16H2,1H3 |
InChI Key |
GULZLDQASGZTCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC1=CC(=C(C=C1)N)C(F)(F)F |
Origin of Product |
United States |
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